
4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms and a propynyl group in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the propynyl group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to obtain 4,5-dibromothiophene.
Amidation: The 4,5-dibromothiophene is then reacted with prop-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The propynyl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can yield sulfoxides, sulfones, thiols, or thioethers.
Scientific Research Applications
4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine atoms and the propynyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar in structure but contains a pyrrole ring instead of a thiophene ring.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains an imidazole and triazole ring, used as an anti-diabetic agent.
1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Contains a benzene ring with similar bromine and propynyl substitutions.
Uniqueness
4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide is unique due to the presence of both bromine atoms and a propynyl group on a thiophene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5Br2NOS |
|---|---|
Molecular Weight |
323.01 g/mol |
IUPAC Name |
4,5-dibromo-N-prop-2-ynylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H5Br2NOS/c1-2-3-11-8(12)6-4-5(9)7(10)13-6/h1,4H,3H2,(H,11,12) |
InChI Key |
KFTJJUSUQMFFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B14916920.png)

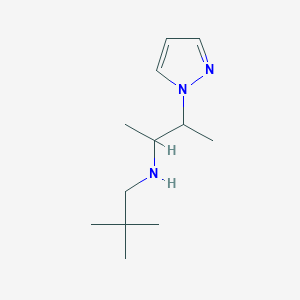

![2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one](/img/structure/B14916941.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-ol](/img/structure/B14916949.png)
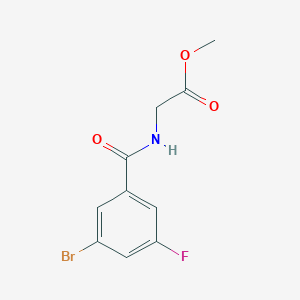
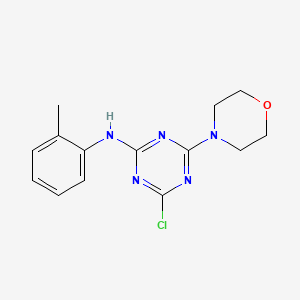
![Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
![(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine](/img/structure/B14916966.png)
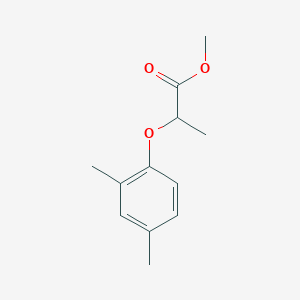
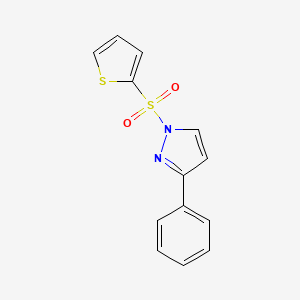
![3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B14916994.png)
